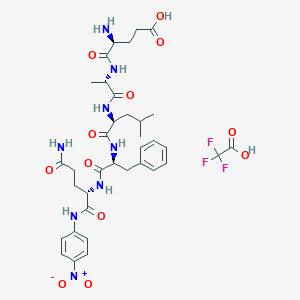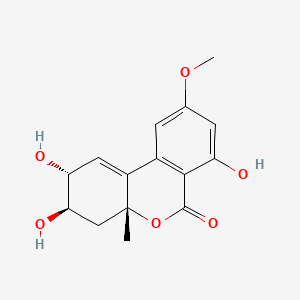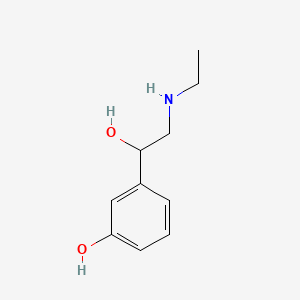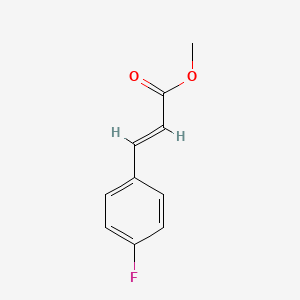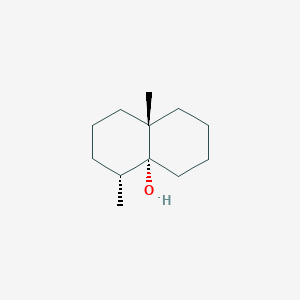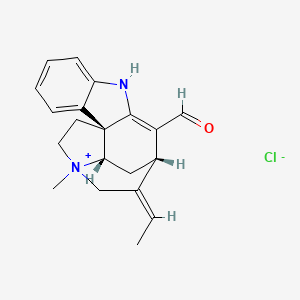
Vincanidine HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a dopamine receptor stimulating agent. Indolinine alkaloid, extracted from roots of Vinca erecta (Apocynaceae fam.) It acts like a Dopaminic receptors ligand as an emetic compound with central mechanism of action. Field of Use:
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Derivatives
- Vincanidine and Vinervine Derivatives : Vincanidine, a derivative of α-methylindole, forms various bases when heated with hydrochloric acid. These include desformylvincanidine, which yields indoline and indole derivatives upon reduction. The structure and absolute configurations of vincanidine are established through spectroscopy methods and by its conversion to tetrahydroacuammicine from tetrahydrovinervine (Yuldashev et al., 2004).
Applications in Cancer Treatment
- Vinca Alkaloids in Cancer Therapy : Vinca alkaloids, including vincanidine, have been crucial in cancer chemotherapy for over 30 years. Their clinical applications, however, are hampered by a lack of clear correlation between in vitro and in vivo results, and the exact mechanism of action remains unclear. Recent studies indicate potential new applications in cancer therapy, including antiangiogenic activities (Duflos et al., 2012).
Structural and Molecular Analysis
- Structural Analysis of Vincanidine : The structure of vincanidine, featuring the 2-methyleneindoline chromophoric system, is confirmed by UV and infrared spectral analysis. The presence of this system is typical of alkaloids like vincanine and akuammicine (Ubaev et al., 1965).
Biotechnological Aspects
- Catharanthus Alkaloids in Biotechnology : The Catharanthus (Vinca) alkaloids are extensively studied in medicinal plant research. They hold significant potential for biotechnological applications, such as in vitro culture and metabolic engineering, to enhance alkaloid production. This has broad implications for drug development and cancer therapy (van der Heijden et al., 2004).
Anticancer Properties and Pharmacological Studies
- Alkaloids as Anticancer Agents : Alkaloids like vincanidine have shown promising antiproliferative and anticancer effects. The ongoing research emphasizes the potential of these compounds for future development as anticancer drugs (Mondal et al., 2019).
Quantitative Analysis in Botanical Studies
- Quantitative Determination in Plant Roots : A method for the extraction and quantitative determination of vincanidine in Vinca erecta roots has been developed, facilitating its study and application in botanical and pharmacological research (Mirkina & Shakirov, 2004).
Eigenschaften
Molekularformel |
C19H20O2N2, HCl |
|---|---|
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
(1R,11S,12Z,17S)-12-ethylidene-14-methyl-8-aza-14-azoniapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carbaldehyde;chloride |
InChI |
InChI=1S/C20H22N2O.ClH/c1-3-13-11-22(2)9-8-20-16-6-4-5-7-17(16)21-19(20)15(12-23)14(13)10-18(20)22;/h3-7,12,14,18H,8-11H2,1-2H3;1H/b13-3+;/t14-,18-,20+,22?;/m0./s1 |
SMILES |
CC=C1C[N+]2(CCC34C2CC1C(=C3NC5=CC=CC=C45)C=O)C.[Cl-] |
Aussehen |
Light brown powder |
Reinheit |
≥ 97%. Method for purity assay: mass spectrometry |
Synonyme |
12-hydroxynorfluorocurarine hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Butyl[(1-methylpiperidin-2-yl)methyl]amine](/img/structure/B1149794.png)
